3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene moieties. The core structure is substituted at positions 3 and 11 with a 4-chlorophenyl group and a 2,3,4-trimethoxyphenyl group, respectively. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 2,3,4-trimethoxyphenyl substituent provides steric bulk and enhanced solubility due to its polar methoxy groups. This structural combination may influence biological activity, pharmacokinetics, and binding interactions compared to analogs .
Properties
IUPAC Name |
9-(4-chlorophenyl)-6-(2,3,4-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O4/c1-33-24-13-12-19(27(34-2)28(24)35-3)26-25-22(30-20-6-4-5-7-21(20)31-26)14-17(15-23(25)32)16-8-10-18(29)11-9-16/h4-13,17,26,30-31H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJGBXKJZPATLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC5=CC=CC=C5N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , also known by its CAS number 524001-41-0, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C28H27ClN2O4
- Molecular Weight : 490.98 g/mol
- Chemical Structure : The compound features a dibenzo-diazepine core structure that is often associated with diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar dibenzo-diazepine derivatives. For instance:
- Mechanism of Action : These compounds often exhibit their effects through the inhibition of specific kinases involved in cancer cell proliferation. They may also induce apoptosis in malignant cells by activating intrinsic pathways.
- Case Study : A study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range. This suggests that the target compound may exhibit similar properties.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Dibenzo-diazepine Derivative | MCF-7 | 5.2 |
| Target Compound (Hypothetical) | MCF-7 | <10 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Antibacterial and Antifungal Activity : Preliminary tests indicate that similar compounds have shown efficacy against Gram-positive bacteria and fungi. This could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Neuropharmacological Effects
Given the presence of the diazepine moiety:
- Anxiolytic and Sedative Effects : Compounds within this class are often explored for their effects on the central nervous system. They may act as GABA receptor modulators, which could provide anxiolytic benefits.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit:
- Cell Viability Assays : Using MTT assays to assess cytotoxicity.
- Mechanistic Studies : Investigating apoptosis via flow cytometry and caspase activity assays.
In Vivo Studies
Animal models are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds:
- Tumor Models : Administration in murine models has shown reduced tumor growth rates compared to controls.
- Behavioral Studies : Assessing anxiety-like behaviors in rodents indicates potential therapeutic applications in anxiety disorders.
Scientific Research Applications
Biological Activities
The compound has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of dibenzo[1,4]diazepines exhibit promising anticancer properties. Studies have shown that 3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance:
- Mechanism of Action : It has been reported that the compound can suppress the RAS-ERK and AKT/FOXO3a signaling pathways in hepatocellular carcinoma cells, promoting apoptosis and potentially providing a multi-target therapeutic approach against liver cancer .
Neuropharmacological Effects
Dibenzo[1,4]diazepines are known for their effects on the central nervous system. The compound's structural characteristics suggest potential applications in treating neurological disorders such as anxiety and depression:
- CNS Activity : Preliminary studies indicate possible anxiolytic and antidepressant effects due to modulation of neurotransmitter systems .
Antioxidant Properties
The presence of methoxy groups in the phenyl rings enhances the antioxidant capacity of the compound. This property is crucial for developing therapeutics aimed at oxidative stress-related diseases:
- Oxidative Stress Reduction : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Physicochemical Properties
Key differences among analogs arise from substituent variations at positions 3 (R3) and 11 (R11). Below is a comparative analysis:
*Calculated based on structural analogy.
- Steric Effects : The 3,3-dimethyl substitution in ’s derivative introduces steric hindrance, which may restrict rotational freedom compared to the target compound’s planar 4-chlorophenyl group .
Structural Characterization
- Crystallography: Analogs like 6c () and the 11-(4-methoxyphenyl) derivative () form stable monoclinic crystals (space group P21/c), suggesting the target compound may adopt a similar packing arrangement .
Computational and Methodological Insights
- Similarity Analysis : Graph-based algorithms () can quantify structural similarity between the target compound and analogs. For example, the trimethoxyphenyl group shares topological features with dendalone derivatives (), suggesting overlapping pharmacophores .
- SAR Exploration : Tools like SimilarityLab () enable rapid screening of analogs with recorded bioactivities, aiding in target prediction and off-target profiling .
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzodiazepine precursors with chlorophenyl and trimethoxyphenyl moieties under acidic or basic catalysis. For example, analogs like 7-(3,4-dichlorophenyl)-thienopyrimidopyridazinones are synthesized via multi-step reactions involving nucleophilic substitution and cyclization . Reaction temperature (e.g., 80–120°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of reactants significantly impact yield and purity. Characterization via HPLC and NMR is critical to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what conformational insights does this provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For similar dibenzo[b,e][1,4]diazepinones, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 10.684 Å, b = 16.973 Å, c = 11.174 Å, and β = 101.49° have been reported . The diazepine ring adopts a boat conformation, with substituents like the 4-chlorophenyl group influencing intramolecular hydrogen bonding and π-π stacking .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with in vitro assays targeting hypothesized receptors (e.g., serotonin or dopamine receptors due to structural similarity to psychoactive diazepines). Use radioligand binding assays (e.g., competitive displacement with [³H]-ligands) to measure affinity (IC₅₀ values). Parallel cytotoxicity screening (e.g., MTT assay on HEK-293 cells) ensures selectivity .
Advanced Research Questions
Q. How do electronic effects of the 2,3,4-trimethoxyphenyl group modulate binding affinity in target proteins?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions. The methoxy groups’ electron-donating effects enhance hydrophobic interactions with receptor pockets, while steric hindrance may reduce affinity. Compare with analogs lacking methoxy groups using free energy perturbation (FEP) calculations .
Q. What environmental stability and degradation pathways should be considered for this compound?
- Methodological Answer : Follow protocols from long-term environmental studies like Project INCHEMBIOL . Assess hydrolysis (pH 5–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F assay). LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups or cleavage of the diazepine ring).
Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?
- Methodological Answer : SC-XRD reveals polymorphic forms (e.g., hydrate vs. anhydrous) that explain solubility discrepancies. For instance, a monohydrate form of a related compound showed 30% lower aqueous solubility than its anhydrous counterpart due to tighter crystal packing . Pair with differential scanning calorimetry (DSC) to correlate thermal behavior with stability.
Methodological Design & Data Analysis
Q. What experimental design optimizes structure-activity relationship (SAR) studies for this compound?
- Answer : Use a split-plot factorial design :
- Main plots : Vary substituents (e.g., chloro vs. fluoro, methoxy vs. hydroxy).
- Subplots : Test biological targets (e.g., enzymes, cell lines).
- Replicates : 4 replicates per condition to account for biological variability.
- Analysis : Multivariate ANOVA identifies significant interactions between structural features and activity .
Q. How should researchers address conflicting data on its metabolic half-life in different studies?
- Answer : Conduct cross-validation using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
